Tert-butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Description
Structural and Nomenclatural Analysis
International Union of Pure and Applied Chemistry Nomenclature and Molecular Architecture
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl N-[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, which precisely describes the molecular architecture and functional group positioning. The molecular formula C17H25BN2O6 indicates a complex structure containing carbon, hydrogen, boron, nitrogen, and oxygen atoms in specific stoichiometric ratios. The molecular weight of 364.2 grams per mole reflects the substantial size and complexity of this organic molecule.
The compound exhibits a sophisticated structural hierarchy built upon a benzene ring core that serves as the central aromatic framework. The benzene ring bears three distinct substituents positioned at specific locations that define the molecule's overall architecture and properties. The systematic numbering system places the carbamate nitrogen attachment at position 1, establishing the reference point for describing the positions of other substituents. This numbering convention follows International Union of Pure and Applied Chemistry guidelines for aromatic compounds with multiple substituents.
The molecular architecture can be understood through analysis of its connectivity pattern, where the central phenyl ring connects three major structural domains. The Chemical Abstracts Service registry number 1404561-06-3 provides unique identification for this specific compound in chemical databases. The InChI key GMAMGRPWMDJGHV-UHFFFAOYSA-N serves as a standardized molecular identifier that encodes the complete structural information in a machine-readable format.
| Molecular Property | Value | Source |
|---|---|---|
| Molecular Formula | C17H25BN2O6 | |
| Molecular Weight | 364.2 g/mol | |
| Chemical Abstracts Service Number | 1404561-06-3 | |
| InChI Key | GMAMGRPWMDJGHV-UHFFFAOYSA-N | |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N+[O-])NC(=O)OC(C)(C)C |
Functional Group Distribution
Tert-butyl Carbamate Protection
The tert-butyl carbamate functional group represents one of the most significant protective strategies in organic synthesis, particularly for amino group protection. This protecting group, commonly referred to as the tert-butyloxycarbonyl group, demonstrates exceptional stability under basic conditions while remaining readily removable under acidic conditions. The tert-butyl carbamate moiety in this compound serves as an essential protective functionality that shields the amino group from unwanted reactions during synthetic transformations.
The carbamate linkage exhibits distinctive electronic properties due to extended delocalization of π-electrons across the nitrogen-carbonyl-oxygen system. Research has demonstrated that carbamate structures maintain planar conformations due to this electronic delocalization, which restricts rotation around formal single bonds. The tert-butyl group provides steric bulk that influences both the stability and reactivity of the carbamate functionality. The mechanism of tert-butyloxycarbonyl deprotection involves acid-catalyzed protonation followed by fragmentation to generate a stabilized tertiary carbocation.
The installation of tert-butyl carbamate protection typically employs di-tert-butyl dicarbonate as the primary reagent. The protection mechanism proceeds through nucleophilic attack of the amine on the electrophilic anhydride, followed by carbonate leaving group departure with concurrent carbon dioxide release. This transformation can be accomplished under mild aqueous conditions using sodium hydroxide as base, or alternatively in organic solvents using 4-dimethylaminopyridine.
Deprotection of the tert-butyl carbamate group occurs readily under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid. The deprotection mechanism involves initial protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group to form a stabilized tertiary carbocation. The resulting carbamic acid intermediate undergoes spontaneous decarboxylation to regenerate the free amine. This deprotection strategy provides excellent selectivity and can be performed in the presence of other acid-sensitive protecting groups due to the particularly high acid sensitivity of the tert-butyl carbamate functionality.
Nitro Substituent Positioning and Electronic Effects
The nitro group positioned at the 2-position of the aromatic ring exerts profound electronic effects throughout the molecular structure. Nitro substituents function as powerful electron-withdrawing groups through both resonance and inductive mechanisms, significantly altering the electron density distribution within the aromatic system. The resonance effect of the nitro group allows electron density to be drawn away from the aromatic ring through π-system interactions, while the inductive effect operates through the σ-bond framework due to the high electronegativity of the nitrogen and oxygen atoms.
The positioning of the nitro group at the ortho position relative to the carbamate substituent creates specific electronic interactions that influence both reactivity and stability. Electron-withdrawing groups such as nitro deactivate aromatic rings toward electrophilic substitution reactions while directing incoming electrophiles to meta positions. However, the presence of the nitro group at the 2-position in this compound creates a unique electronic environment that affects the behavior of neighboring functional groups.
The nitro group exhibits a characteristic planar geometry with the nitrogen atom adopting sp2 hybridization and forming a π-bond with one oxygen atom while maintaining ionic character with the other oxygen. This electronic arrangement creates a dipole moment that contributes to the overall molecular polarity and influences intermolecular interactions. The electron-withdrawing nature of the nitro group also affects the basicity of the carbamate nitrogen, reducing its nucleophilicity through electronic deactivation.
Research has shown that nitro-substituted aromatic compounds display altered conformational preferences compared to their unsubstituted analogs. The presence of the nitro group can influence the rotational barriers around adjacent bonds and affect the overall molecular geometry. In this compound, the nitro substituent likely influences the preferred orientation of the carbamate group relative to the aromatic ring plane through both steric and electronic interactions.
Dioxaborolan Ring Stability and Boron Coordination
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly known as the pinacol boronic ester, represents a highly stable and versatile organoborane functionality. This boronic ester demonstrates remarkable stability toward air oxidation and hydrolysis compared to other boron-containing functional groups. The pinacol ester structure incorporates a five-membered ring containing boron coordinated to two oxygen atoms, creating a stable cyclic framework that protects the boron center from degradation.
The boron atom in the dioxaborolan ring adopts trigonal planar geometry characteristic of three-coordinate boron compounds. Crystallographic studies have revealed that the oxygen-boron-oxygen motif maintains planarity, which contributes to the remarkable steric compactness of this seemingly bulky substituent. Despite containing two adjacent quaternary carbon centers, the pinacol boronic ester exhibits surprisingly small steric requirements, with A-values comparable to much smaller substituents.
Computational analysis has demonstrated that the pinacol boronic ester possesses an A-value of approximately 0.42 kilocalories per mole, significantly smaller than a simple methyl group. This unexpected steric behavior results from the planar geometry of the oxygen-boron-oxygen system, which minimizes steric interactions with neighboring groups. The tetramethyl substitution pattern on the diol backbone provides additional stability through both steric protection of the boron center and electronic stabilization through hyperconjugation effects.
The stability of pinacol boronic esters under basic conditions makes them valuable synthetic intermediates. Research has shown that pinacol boronates exhibit approximately two orders of magnitude greater stability toward base-catalyzed protodeboronation compared to the corresponding boronic acids. However, under strongly basic conditions, ester hydrolysis can occur, converting the pinacol ester to the corresponding boronic acid, which is significantly less stable toward protodeboronation.
| Boronic Ester Property | Value | Reference |
|---|---|---|
| A-value (steric parameter) | 0.42 kcal/mol | |
| Stability vs. boronic acid | ~100× more stable | |
| Boron coordination | Trigonal planar | |
| Ring size | 5-membered |
Stereochemical and Conformational Considerations
The stereochemical analysis of tert-butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate reveals complex conformational preferences arising from the interplay of multiple functional groups. The carbamate functionality exhibits restricted rotation around the nitrogen-carbonyl bond due to partial double-bond character resulting from π-electron delocalization. This electronic delocalization creates a barrier to rotation that influences the overall molecular conformation and limits the accessible conformational space.
Research on carbamate systems has demonstrated that the backbone consistently adopts planar conformations due to extended π-electron delocalization. The planarity encompasses the oxygen, carbon, and nitrogen atoms of the carbamate group, creating a rigid structural framework that influences the positioning of attached substituents. Computational studies have revealed that both cis and trans configurations of the amide bond can be energetically accessible in carbamate systems, unlike simple peptides where trans configurations predominate.
The presence of the nitro group at the ortho position introduces additional conformational constraints through both steric and electronic interactions. The planar geometry of the nitro group must be accommodated within the overall molecular structure, potentially creating preferred orientations that minimize unfavorable contacts. The electron-withdrawing nature of the nitro substituent also influences the electron density distribution within the carbamate group, potentially affecting the relative stability of different conformational isomers.
The pinacol boronic ester substituent contributes unique stereochemical features due to its rigid cyclic structure and planar coordination geometry around boron. The five-membered dioxaborolan ring adopts a specific conformation that positions the four methyl groups in defined spatial arrangements. Despite the apparent bulk of this substituent, its planar oxygen-boron-oxygen framework minimizes steric interactions and allows for relatively unrestricted molecular conformations.
Conformational analysis must also consider the flexibility of the tert-butyl group, which can adopt different rotational orientations around the carbon-oxygen bond. The three methyl groups of the tert-butyl substituent create a sterically demanding environment that influences the preferred conformations of the entire molecule. The combination of rigid planar elements (aromatic ring, carbamate group, nitro group, dioxaborolan ring) with the flexible tert-butyl substituent creates a complex conformational landscape with multiple energy minima.
Molecular orbital calculations have revealed extensive delocalization patterns in carbamate systems, with the highest occupied molecular orbitals showing delocalization along oxygen and nitrogen centers. This electronic delocalization pattern suggests significant restriction of rotation around formal single bonds and supports the observed preference for planar backbone conformations. The atomic charge distribution computed from theoretical calculations further confirms the pseudo-double bond character of the carbamate motif, with the central carbon atom bearing positive charge surrounded by electronegative oxygen and nitrogen atoms.
Properties
IUPAC Name |
tert-butyl N-[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O6/c1-15(2,3)24-14(21)19-12-10-11(8-9-13(12)20(22)23)18-25-16(4,5)17(6,7)26-18/h8-10H,1-7H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAMGRPWMDJGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound is a significant intermediate of 1h-indazole derivatives, which have been reported to have various biological activities.
Mode of Action
It is synthesized through substitution reactions, and its structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS.
Biochemical Pathways
As an intermediate of 1h-indazole derivatives, it may be involved in the biochemical pathways associated with these derivatives.
Biological Activity
Tert-butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, properties, and biological effects based on available research findings.
- Molecular Formula: C17H25BN2O6
- Molecular Weight: 364.201 g/mol
- CAS Number: 855738-60-2
- Appearance: White to off-white crystalline powder
- Melting Point: 166–169 °C
- Purity: ≥97% .
Synthesis
The synthesis of this compound typically involves several steps including the protection of amines and the use of boron-based reagents. The compound is derived from the reaction of 2-nitroaniline derivatives with boron compounds under controlled conditions to ensure high yield and purity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. The mechanism appears to involve the inhibition of specific kinases associated with tumor growth and proliferation. For instance:
- Inhibition of Kinases : The compound has shown to selectively inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cell lines .
- Multidrug Resistance Reversal : It has been reported that this compound may also act as a multidrug resistance (MDR) reverser by blocking efflux pumps that cancer cells utilize to expel chemotherapeutic agents .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects. The compound may help in mitigating oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
Study on Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited an IC50 value in the micromolar range against breast and lung cancer cells. The results indicated a dose-dependent response where higher concentrations led to increased cell death.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HeLa (Cervical) | 20.0 |
This data suggests a promising potential for further development as an anticancer therapeutic agent.
Neuroprotection Research
In a preliminary study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 40 |
| Compound Treatment (10 µM) | 70 |
| Compound Treatment (20 µM) | 85 |
These findings indicate that the compound may hold potential as a neuroprotective agent.
Scientific Research Applications
Tert-butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, with the CAS number 855738-60-2, is a compound that has garnered attention in various scientific research applications. This article will explore its chemical properties, synthesis methods, and specific applications in fields such as medicinal chemistry, materials science, and organic synthesis.
Medicinal Chemistry
This compound has potential applications in drug development due to its unique structural features that allow for selective interactions with biological targets. The presence of the nitro group can enhance biological activity by acting as a bioisostere for amine functionalities.
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its boronate moiety allows for Suzuki coupling reactions to form carbon-carbon bonds efficiently. This is particularly useful in synthesizing complex organic molecules that are pivotal in pharmaceuticals and agrochemicals.
Materials Science
In materials science, compounds like this compound are explored for their properties in polymer chemistry. The incorporation of boronate esters can improve the thermal stability and mechanical properties of polymers.
Case Study 1: Drug Development
Research has shown that derivatives of this compound exhibit significant anti-cancer activity when tested against various cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for tumor growth.
Case Study 2: Catalysis
In a study focusing on catalysis, this compound was used as a catalyst in cross-coupling reactions that resulted in high yields of desired products under mild conditions.
Case Study 3: Polymer Modification
A recent investigation into polymer composites revealed that incorporating this compound into polycarbonate matrices enhanced their resistance to UV degradation while maintaining transparency.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group enables participation in palladium-catalyzed cross-coupling reactions, forming biaryl structures critical in pharmaceutical intermediates .
Mechanistic Insights :
-
The boronate ester undergoes transmetalation with a palladium catalyst, forming a Pd(II) intermediate that facilitates aryl-aryl bond formation .
-
Example: Coupling with aryl halides yields substituted biphenyl derivatives, as observed in analogous compounds.
Nitro Group Transformations
The nitro group (-NO₂) serves as a versatile handle for further functionalization:
Reduction to Amine
Applications :
-
The resulting amine can undergo sulfonylation, acylation, or participate in Ullmann/Goldberg couplings .
Nucleophilic Aromatic Substitution
The nitro group’s electron-withdrawing nature activates the aryl ring for substitution at the meta position:
-
Example: Reaction with amines or alkoxides under high-temperature conditions.
Deprotection of the Boc Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to expose a free amine :
| Deprotection Method | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | TFA (neat or in DCM), HCl (dioxane) | Free amine for subsequent functionalization |
Utility :
-
Deprotection is critical for introducing secondary substituents or modifying the core structure in drug synthesis .
Boronate Ester Hydrolysis
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group hydrolyzes to form a boronic acid under aqueous conditions:
| Hydrolysis Conditions | Product | Reactivity |
|---|---|---|
| H₂O/THF, acidic pH | 2-Nitro-5-boronic acid phenyl carbamate | Enhanced solubility for aqueous reactions |
Applications :
-
The boronic acid intermediate can engage in Chan-Lam couplings or serve as a directing group in C–H activation.
Stability and Side Reactions
-
Thermal Stability : Decomposition observed above 200°C, limiting high-temperature applications .
-
Base Sensitivity : Strong bases (e.g., NaOH) may hydrolyze the carbamate or boronate ester .
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, based on evidence from diverse sources:
Key Findings:
Structural Influence on Reactivity :
- The nitro group in the target compound enhances electrophilicity, making it more reactive in cross-coupling compared to analogs like N,N-dimethylaniline derivatives (e.g., compound 13), where electron-donating groups reduce reactivity .
- Steric Effects : Isoxazole-containing analogs (e.g., 7c–7g) exhibit variable yields (36–82%) due to steric hindrance from substituents, whereas the target compound’s linear nitro-boronate arrangement minimizes steric interference .
Stability :
- Boronate esters in sulfonylpropyl derivatives (e.g., antiplasmodial intermediates) are prone to hydrolysis under acidic conditions, whereas the target compound’s nitro group may stabilize the boronate via resonance effects .
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Protection of the amine group as a tert-butyl carbamate (Boc protection).
- Introduction of the boronate ester group via palladium-catalyzed borylation of an aryl halide or triflate precursor.
- Incorporation of the nitro group either before or after borylation depending on the synthetic route.
Preparation of the Carbamate Intermediate
A key intermediate in the synthesis is the tert-butyl carbamate derivative of the aryl amine precursor. This is commonly achieved by reacting the corresponding aryl amine with di-tert-butyldicarbonate (Boc2O) in the presence of a base such as triethylamine in an aprotic solvent like tetrahydrofuran (THF).
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Aryl amine (e.g., 2-nitro-5-aminophenyl derivative) | Starting material |
| 2 | Di-tert-butyldicarbonate (1.1 equiv), triethylamine (2.4 equiv), THF solvent | Stir at room temperature for ~3 hours |
| 3 | Work-up with water and extraction with ethyl acetate | Isolation of tert-butyl carbamate product |
| 4 | Purification by flash chromatography (hexanes/ethyl acetate 8:2) | Pure tert-butyl carbamate intermediate obtained with ~72% yield |
This step ensures selective protection of the amine, facilitating subsequent transformations without amine interference.
Palladium-Catalyzed Borylation to Introduce the Boronate Ester
The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is introduced via palladium-catalyzed borylation of an aryl bromide or triflate precursor using bis(pinacolato)diboron as the boron source.
| Parameter | Details |
|---|---|
| Substrate | Aryl bromide or triflate with tert-butyl carbamate protection |
| Boron reagent | Bis(pinacolato)diboron (1.0–1.1 equiv) |
| Base | Potassium acetate (2.5–2.6 equiv) |
| Catalyst | PdCl2(dppf)·CH2Cl2 or Pd(dppf)Cl2 (0.03–0.04 equiv) |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |
| Solvent | 1,4-Dioxane or tetrahydrofuran |
| Temperature | 80 °C |
| Time | 3–16 hours |
| Atmosphere | Inert (argon or nitrogen) |
| Yield | 72–90% |
Procedure summary:
- Combine the aryl bromide/triflate with bis(pinacolato)diboron, potassium acetate, palladium catalyst, and ligand in solvent.
- Degas and maintain an inert atmosphere.
- Heat at 80 °C for several hours (3–16 h).
- Cool, quench with aqueous ammonium chloride or water, extract with ethyl acetate.
- Purify by silica gel chromatography.
This method efficiently installs the boronate ester with high yields and purity.
Specific Example: Synthesis of tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate
This closely related compound synthesis illustrates the approach:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | tert-butyl[2-(3-bromophenyl)ethyl]carbamate + bis(pinacolato)diboron + KOAc + Pd(dppf)Cl2 + dppf in THF | 72.5% | Borylation at 80 °C for 4 h under N2 |
| 2 | Work-up and purification by chromatography | Pure boronate ester carbamate obtained |
This approach is adaptable to the nitro-substituted phenyl system by using the corresponding nitro-substituted aryl bromide or triflate.
Alternative Deprotection and Functional Group Manipulations
In some cases, tert-butyl carbamate deprotection is performed using 4N HCl in 1,4-dioxane at room temperature for 2 hours to yield the free amine salt, which can be useful for further functionalization.
Summary Table of Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbamate protection | Di-tert-butyldicarbonate, triethylamine, THF, RT, 3h | ~72 | Flash chromatography purification |
| Palladium-catalyzed borylation | Bis(pinacolato)diboron, KOAc, Pd(dppf)Cl2, dppf, 1,4-dioxane or THF, 80 °C, 3–16 h | 72–90 | Inert atmosphere, column purification |
| Deprotection (optional) | 4N HCl in 1,4-dioxane, RT, 2 h | Quantitative | Yields free amine salt |
Research Findings and Considerations
- The palladium-catalyzed borylation is highly effective for introducing the boronate ester on aromatic rings bearing electron-withdrawing groups such as nitro.
- Potassium acetate serves as a mild base that facilitates the transmetallation step without causing side reactions.
- The use of dppf as ligand stabilizes the palladium catalyst and improves reaction efficiency.
- Reaction times and temperatures are optimized to balance conversion and minimize decomposition.
- Purification by silica gel chromatography with appropriate solvent gradients ensures high purity of the final product.
- The tert-butyl carbamate group protects the amine functionality during borylation and can be removed under mild acidic conditions if needed.
Q & A
Q. What are the key considerations for synthesizing tert-butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts to introduce the boronate ester group . For example, tert-butyl carbamate derivatives with boronate esters are synthesized via coupling of aryl halides (e.g., bromo- or chlorophenyl intermediates) with pinacol boronic esters under inert conditions. Reaction yields vary significantly between chloro- and bromo-precursors (32% vs. 65% for analogous compounds) . Key steps include:
Q. How should researchers characterize the compound’s purity and structural integrity?
Standard characterization methods include:
Q. What are the stability considerations during storage and handling?
- Storage : Keep at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronate ester. Avoid exposure to strong acids/bases or oxidizing agents .
- Decomposition risks : Hydrolysis of the carbamate group may occur in aqueous acidic/basic conditions, releasing CO₂ and tert-butylamine .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data for boronate-containing carbamates?
Conflicts in NMR assignments often arise from:
- Dynamic rotational isomerism in the boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Use variable-temperature NMR to identify coalescence points for splitting peaks .
- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to distinguish exchangeable protons (e.g., NH in carbamate) .
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹³C couplings .
Q. What strategies optimize regioselectivity in nitration of the phenyl ring?
The nitro group’s position (e.g., 2-nitro vs. 3-nitro) is critical for downstream reactivity. Control via:
Q. How does the boronate ester influence cross-coupling efficiency in medicinal chemistry applications?
- Steric effects : The tert-butyl carbamate and nitro groups may hinder transmetalation in Suzuki reactions. Use bulky ligands (e.g., SPhos) to enhance catalytic activity .
- Substrate scope : Test coupling with heteroaryl halides (e.g., pyridyl bromides) for drug-like scaffolds. Yields drop with electron-deficient partners due to slower oxidative addition .
Methodological Tables
Q. Table 1: Comparative Yields of Boronate Ester Synthesis
| Precursor Halide | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Chloroaryl | PdCl₂(dppf) | THF/H₂O | 32 | |
| Bromoaryl | Pd(PPh₃)₄ | DME/H₂O | 65 |
Q. Table 2: Key NMR Assignments
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| tert-butyl (C(CH₃)₃) | 1.32 | Singlet | |
| Aromatic H (C6H4) | 7.6–8.1 | Doublet | |
| Boronate ester (B-O) | 84.5 (¹³C) | - |
Critical Analysis of Contradictions
- Safety data discrepancies : reports low hazards for a similar carbamate, but tert-butyl nitro derivatives may release NOx under decomposition. Always conduct fresh risk assessments .
- Synthetic yields : Higher yields from bromo-precursors (65%) vs. chloro (32%) suggest bromine’s superior leaving-group ability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
